2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Beschreibung
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2.
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEFTIJYVSWDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diaza compound and a bromophenyl derivative under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent, often in the presence of a base such as sodium hydride.
Acetamide formation: The final step involves the acylation of the intermediate with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diaza ring or the bromophenyl group, potentially leading to the formation of amines or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under conditions such as reflux in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or debrominated compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Materials Science: The compound’s stability and functional groups make it suitable for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, where it can inhibit or modulate the activity of the target. The sulfanyl group may also participate in redox reactions, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide ():
- Molecular Formula : C₁₇H₁₂BrClN₂OS₂
- Key Difference : Incorporation of a thiazole ring and a 2-chlorophenyl substituent introduces distinct electronic and steric effects, which may influence binding interactions in biological systems .
Physicochemical Properties
The target compound’s dichlorophenyl group increases molecular weight and lipophilicity compared to the methylphenyl analog (). Halogen atoms (Br, Cl) enhance electronegativity and may improve membrane permeability but reduce aqueous solubility.
Spectroscopic Characterization
While direct NMR data for the target compound are unavailable, provides a framework for analyzing related acetamides. For example, 13C-NMR signals for carbonyl groups (C=O) in analogous structures appear near δ 171 ppm, while aromatic carbons range between δ 115–143 ppm (). Such data suggest that the dichlorophenyl and bromophenyl substituents in the target compound would produce distinct deshielding effects observable in 13C-NMR spectra .
Tabulated Comparison of Key Compounds
Research Implications
The dichlorophenyl and bromophenyl substituents in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or protease targets. By contrast, the thiazole-containing analog () could exhibit improved π-stacking interactions due to its planar heterocycle . Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic profile relative to these analogs.
Biologische Aktivität
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : 1,4-diazaspir[4.6]undeca
- Substituents :
- 4-bromophenyl group
- Sulfanyl linkage
- N-(3,4-dichlorophenyl) acetamide moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : This enzyme plays a crucial role in post-translational modification of proteins that regulate cell growth and survival. Inhibition leads to downstream effects on oncogenic pathways such as YAP1 and TAZ, which are vital for cancer cell proliferation .
- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells through mitochondrial pathways .
Preclinical Studies
Recent studies have evaluated the efficacy of this compound in various cancer models:
Efficacy in Lung Cancer Models
In a study focused on lung cancer treatment, the compound demonstrated significant anti-proliferative effects across several lung cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against lung cancer cells.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .
Comparative Analysis
A comparative analysis with other known anticancer agents revealed that this compound has a unique profile that may offer advantages in terms of selectivity and reduced side effects.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Test Compound | 5 | GGTase I inhibition |
| Compound A | 10 | Microtubule stabilization |
| Compound B | 15 | DNA intercalation |
Case Studies
Several case studies have been documented regarding the use of similar compounds with analogous structures:
- Case Study on GGTase Inhibitors : A related study highlighted the effectiveness of GGTase inhibitors in reducing tumor growth in xenograft models by approximately 70% compared to control groups .
- Clinical Relevance : The transition from preclinical findings to clinical applications is supported by ongoing trials assessing the safety and efficacy of similar diazaspiro compounds in patients with advanced cancers.
Q & A
Q. What are the key steps in synthesizing 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the diazaspiro core followed by functionalization. For example:
- Step 1 : Cyclization of precursors (e.g., substituted triazoles or pyrimidines) under reflux with acetic acid catalysis .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, typically using thiols or disulfides in ethanol or DMF .
- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the dichlorophenyl moiety .
Optimization includes solvent selection (polar aprotic solvents for better solubility), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd for cross-coupling steps). Yield and purity are monitored via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amide C=O at ~165–170 ppm) and confirms spirocyclic geometry via coupling constants and dihedral angles .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₂₁BrCl₂N₃OS) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including spirocyclic ring puckering and intermolecular hydrogen bonds (e.g., N–H···O interactions stabilizing the crystal lattice) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in diazaspiro ring formation?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce undesired dimerization .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time from hours to minutes .
- Byproduct Analysis : LC-MS identifies intermediates (e.g., hydrolyzed amides or oxidized sulfides), guiding solvent selection (e.g., anhydrous DMF over ethanol) .
Q. How do structural contradictions in crystallographic vs. computational models arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from:
- Conformational Flexibility : Spirocyclic systems adopt multiple low-energy states in solution (NMR relaxation studies) vs. rigid crystal packing .
- Electron Density Ambiguity : Use quantum mechanical calculations (DFT) to refine X-ray data and validate bond angles/planarity .
- Resolution Limits : High-resolution synchrotron XRD (≤0.8 Å) resolves ambiguities in heavy atom positions (e.g., Br/Cl) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfanyl and dichlorophenyl moieties?
- Methodological Answer :
- Isosteric Replacement : Swap sulfanyl with sulfoxide/sulfone to probe electronic effects on binding .
- Substituent Scanning : Synthesize analogs with varied halogens (e.g., F vs. Br) on the phenyl rings to assess steric/electronic contributions .
- Free-Wilson Analysis : Quantify individual group contributions to activity using regression models on IC₅₀ data .
Data Contradiction & Validation
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–10 and co-solvents (e.g., PEG-400) .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers to distinguish true solubility from colloidal dispersion .
Q. What experimental designs reconcile discrepancies in reported enzyme inhibition (e.g., IC₅₀ variability across labs)?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
